Cas no 544460-63-1 (N,N-Diisopropyl 4-fluorobenzenesulfonamide)
N,N-Diisopropyl 4-fluorobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-N,N-diisopropylbenzenesulfonamide
- N,N-Diisopropyl 4-fluorobenzenesulfonamide
- 4-fluoro-N,N-di(propan-2-yl)benzenesulfonamide
- DB-371236
- 4-Fluoro-N,N-bis(1-methylethyl)benzenesulfonamide
- N,N-Diisopropyl4-fluorobenzenesulfonamide
- DTXSID40399561
- AKOS003836860
- BS-23702
- N,N-DIISOPROPYL-4-FLUOROBENZENESULFONAMIDE
- 544460-63-1
- MFCD03379951
- CS-0211192
- SCHEMBL12989147
-
- MDL: MFCD03379951
- Inchi: 1S/C12H18FNO2S/c1-9(2)14(10(3)4)17(15,16)12-7-5-11(13)6-8-12/h5-10H,1-4H3
- InChI Key: NTOPLBVWWPTGQR-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(N(C(C)C)C(C)C)(=O)=O
Computed Properties
- Exact Mass: 259.10400
- Monoisotopic Mass: 259.10422815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.76000
- LogP: 3.71400
N,N-Diisopropyl 4-fluorobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D493553-100mg |
N,N-Diisopropyl 4-fluorobenzenesulfonamide |
544460-63-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D493553-250mg |
N,N-Diisopropyl 4-fluorobenzenesulfonamide |
544460-63-1 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D493553-500mg |
N,N-Diisopropyl 4-fluorobenzenesulfonamide |
544460-63-1 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D493553-1g |
N,N-Diisopropyl 4-fluorobenzenesulfonamide |
544460-63-1 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N185117-100g |
N,N-Diisopropyl 4-fluorobenzenesulfonamide |
544460-63-1 | 98% | 100g |
¥3663.90 | 2023-09-01 | |
| Alichem | A019087108-100g |
N,N-Diisopropyl 4-fluorobenzenesulfonamide |
544460-63-1 | 95% | 100g |
$446.88 | 2023-09-01 | |
| abcr | AB273419-1 g |
N,N-Diisopropyl 4-fluorobenzenesulfonamide; 98% |
544460-63-1 | 1g |
€76.00 | 2023-04-26 | ||
| abcr | AB273419-5 g |
N,N-Diisopropyl 4-fluorobenzenesulfonamide; 98% |
544460-63-1 | 5g |
€144.00 | 2023-04-26 | ||
| abcr | AB273419-25 g |
N,N-Diisopropyl 4-fluorobenzenesulfonamide; 98% |
544460-63-1 | 25g |
€348.00 | 2023-04-26 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281862-5g |
4-Fluoro-N,N-bis(1-methylethyl)benzenesulfonamide |
544460-63-1 | 98% | 5g |
¥856.00 | 2024-05-09 |
N,N-Diisopropyl 4-fluorobenzenesulfonamide Suppliers
N,N-Diisopropyl 4-fluorobenzenesulfonamide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on N,N-Diisopropyl 4-fluorobenzenesulfonamide
N,N-Diisopropyl 4-fluorobenzenesulfonamide (CAS No. 544460-63-1): A Comprehensive Overview in Modern Chemical Biology
N,N-Diisopropyl 4-fluorobenzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 544460-63-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its fluorinated benzenesulfonamide core structure, exhibits unique chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and molecular recognition studies.
The molecular structure of N,N-Diisopropyl 4-fluorobenzenesulfonamide consists of a benzene ring substituted with a fluorine atom at the para position and a sulfonamide group linked to two isopropyl groups. This configuration imparts distinct physicochemical properties, including moderate lipophilicity and adequate solubility in both organic and aqueous media, which are critical factors for its utility in biological assays. The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity, making it an attractive scaffold for developing novel bioactive molecules.
In recent years, N,N-Diisopropyl 4-fluorobenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. Its sulfonamide moiety is a well-known pharmacophore that interacts with numerous biological targets, including enzymes and receptors. The fluorine substitution at the para position of the benzene ring further modulates its interactions, leading to enhanced selectivity and potency. These features have positioned this compound as a promising building block for the synthesis of small-molecule inhibitors targeting various therapeutic areas.
One of the most compelling aspects of N,N-Diisopropyl 4-fluorobenzenesulfonamide is its role in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, particularly cancer. Researchers have leveraged the structural features of this compound to design potent inhibitors that selectively target specific kinases. For instance, studies have demonstrated that derivatives of N,N-Diisopropyl 4-fluorobenzenesulfonamide can effectively inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cell lines. These findings highlight the compound's potential as a lead molecule in oncology drug development.
Moreover, N,N-Diisopropyl 4-fluorobenzenesulfonamide has been explored as a component in the design of molecular probes for imaging applications. The fluorine atom serves as an excellent label for positron emission tomography (PET) scans, enabling researchers to visualize biological processes in vivo with high precision. By incorporating this compound into imaging agents, scientists can gain deeper insights into disease mechanisms and monitor therapeutic responses more effectively. This application underscores the versatility of N,N-Diisopropyl 4-fluorobenzenesulfonamide beyond traditional drug discovery efforts.
The synthesis of N,N-Diisopropyl 4-fluorobenzenesulfonamide presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it more accessible to researchers. Modern techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations have enabled efficient construction of the desired scaffold. These synthetic strategies not only improve yield but also allow for structural modifications to fine-tune the biological activity of derivatives. Such flexibility is essential for optimizing lead compounds toward clinical applications.
In conclusion, N,N-Diisopropyl 4-fluorobenzenesulfonamide (CAS No. 544460-63-1) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a valuable tool for developing new therapeutics and diagnostic agents. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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